Sodium 3-amino-4-hydroxy-5-nitrobenzenesulphonate
Description
Introduction to Sodium 3-Amino-4-Hydroxy-5-Nitrobenzenesulphonate
Systematic Nomenclature and Structural Identification
The systematic naming of this compound follows IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The parent structure is benzenesulfonic acid, where the sulfonic acid group (-SO₃H) is deprotonated to form the sodium sulfonate salt (-SO₃⁻Na⁺). Substituents on the benzene ring are numbered to assign the lowest possible locants:
- Amino group (-NH₂) at position 3
- Hydroxy group (-OH) at position 4
- Nitro group (-NO₂) at position 5
Thus, the IUPAC name is sodium 3-amino-4-hydroxy-5-nitrobenzenesulfonate . The molecular formula is C₆H₅N₂NaO₆S , with a molecular weight of 256.17 g/mol . The compound’s CAS registry number, 85204-14-4 , and other identifiers, such as the European Community (EC) number 286-308-8 , further authenticate its chemical identity.
Structural Features
The planar aromatic ring hosts electron-withdrawing (-NO₂, -SO₃⁻) and electron-donating (-NH₂, -OH) groups, creating a polarized electronic environment. The sulfonate group’s negative charge is stabilized by resonance, while the sodium cation balances the overall charge. The spatial arrangement of substituents influences intermolecular interactions, such as hydrogen bonding between the hydroxy and amino groups.
Table 1: Key Structural and Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₆H₅N₂NaO₆S | |
| Molecular Weight | 256.17 g/mol | |
| SMILES Notation | C1=C(C=C(C(=C1N)O)N+[O-])S(=O)(=O)[O-].[Na+] | |
| CAS Number | 85204-14-4 | |
| EC Number | 286-308-8 |
Spectroscopic Characterization
While explicit spectral data for this compound is limited in public databases, analogous sulfonated nitroaromatics provide insight into expected features:
Historical Development of Sulfonated Nitroaromatic Compounds
The synthesis of sulfonated nitroaromatics emerged in the late 19th century, driven by the dye industry’s demand for water-soluble intermediates. Early methods involved sulfonation of nitrobenzene derivatives using concentrated sulfuric acid, followed by nitration or amination to introduce additional functional groups. Sodium 3-nitrobenzenesulfonate (CAS 127-68-4), a simpler analogue, exemplifies this approach and served as a precursor for azo dyes and pharmaceuticals.
The incorporation of amino and hydroxy groups into sulfonated nitroaromatics, as seen in this compound, marked a shift toward multifunctional intermediates. These compounds enabled the synthesis of complex molecules through sequential reactions, such as:
- Diazotization : The amino group reacts with nitrous acid to form diazonium salts, which couple with phenols or amines to yield azo dyes.
- Nucleophilic Aromatic Substitution : Electron-deficient aromatic rings undergo substitution with thiols or amines, facilitated by nitro and sulfonate groups.
Table 2: Evolution of Sulfonated Nitroaromatic Synthesis
The compound’s development reflects broader trends in organic synthesis, where modular functionalization and salt formation (e.g., sodium sulfonates) enhance solubility and reactivity. Contemporary applications span coordination chemistry, where the sulfonate group acts as a ligand for metal ions, and pharmaceutical intermediates, leveraging the nitro group’s redox activity.
Structure
3D Structure of Parent
Properties
CAS No. |
85204-14-4 |
|---|---|
Molecular Formula |
C6H5N2NaO6S |
Molecular Weight |
256.17 g/mol |
IUPAC Name |
sodium;3-amino-4-hydroxy-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C6H6N2O6S.Na/c7-4-1-3(15(12,13)14)2-5(6(4)9)8(10)11;/h1-2,9H,7H2,(H,12,13,14);/q;+1/p-1 |
InChI Key |
XJOCCOPXXGMSCA-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)[N+](=O)[O-])S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Sulfonation Using Chlorosulfonic Acid
A key method involves sulfonating nitrobenzene or its derivatives with chlorosulfonic acid under controlled conditions:
- Reactants: Nitrobenzene (or derivatives) and chlorosulfonic acid.
- Molar Ratio: Nitrobenzene to chlorosulfonic acid typically 1:0.4–0.6.
- Temperature: 90–150 °C, preferably 110–130 °C.
- Duration: 2–5 hours.
- Process: The reaction is carried out in a reaction vessel equipped with stirring and a tail gas absorption device to remove hydrogen chloride gas generated during sulfonation.
- Post-treatment: The reaction mixture is cooled, diluted with water, and neutralized with sodium alkali (e.g., sodium carbonate) to form the sodium salt.
- Byproducts: Hydrogen chloride gas is absorbed in water to form hydrochloric acid solution, which can be recycled.
- Advantages: This method reduces excess chlorosulfonic acid usage, lowering raw material and waste treatment costs, and allows easy recovery of unreacted nitrobenzene.
Example Data from Patent CN108997175B:
| Parameter | Value |
|---|---|
| Nitrobenzene | 246 g (2.0 mol) |
| Chlorosulfonic acid | 93 g (0.8 mol) |
| Reaction temperature | 120 °C |
| Reaction time | 5 hours |
| Sodium carbonate | 42.4 g (0.4 mol) |
| Nitrobenzene recovery | 140 g, 99.2% purity |
| Hydrogen chloride solution | 12.7% mass concentration |
This method yields sodium m-nitrobenzenesulfonate with high efficiency and purity.
Reduction and Amination Steps
Reduction of Nitro Group and Amination
The nitro group in the sulfonated intermediate is reduced to an amino group, often using reductive agents such as sodium bisulfite (NaHSO3) or sodium sulfite (Na2SO3):
- Reductive Agents: Sodium bisulfite is preferred for its efficiency.
- Conditions: Reaction temperature around 80–85 °C.
- Duration: Approximately 10 hours.
- Outcome: Conversion of 3-amino-4-hydroxy-5-nitrobenzenesulphonate to 3-acetamino-5-amino-4-hydroxybenzenesulfonic acid or related derivatives.
- Purification: The product is purified and dried to obtain a near-white powder with high purity (~98% by HPLC).
This step is crucial for introducing the amino group while preserving the hydroxy and sulfonate functionalities.
Intermediate Preparation and Functional Group Modifications
Preparation of Intermediates via Sulfonyl Chloride Reactions
- Intermediates such as sulfonyl chlorides are prepared by reacting aromatic compounds with sulfonyl chlorides under alkaline conditions.
- Solvents used include inert or aprotic solvents like dichloromethane, acetonitrile, or dimethylformamide.
- Bases such as sodium hydroxide, potassium carbonate, or triethylamine facilitate the reaction.
- Reaction temperatures range from room temperature to 100 °C depending on the step.
- These intermediates are further transformed into the target compound through nucleophilic substitution, epoxide formation, or reduction steps.
Reaction Conditions Summary
| Step | Solvent(s) | Base(s) | Temperature (°C) | Time (hours) | Notes |
|---|---|---|---|---|---|
| Sulfonyl chloride formation | Dichloromethane, acetonitrile | NaOH, K2CO3, triethylamine | RT | 1–6 | Alkaline conditions, inert solvents |
| Epoxide intermediate formation | Methanol, ethanol, acetone | NaOH, KOH, Na2CO3 | 10–100 | 2–10 | Preferably 20–50 °C, 3–6 hours |
| Amination and reduction | Alcohols, water | Amine bases | 50–120 | 1–10 | Preferably 80–110 °C, 4–6 hours |
| Chiral reduction (if applicable) | THF, dioxane, ethyl ether | Borane dimethyl sulfide | -5 to 50 | 1–6 | For stereoselective synthesis |
These conditions are optimized to maximize yield and purity while minimizing side reactions.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
- The sulfonation step benefits from using less chlorosulfonic acid than nitrobenzene, reducing waste and cost.
- Efficient removal and recycling of hydrogen chloride gas improve environmental and economic aspects.
- Sodium bisulfite is an effective reductive agent for converting nitro groups to amino groups with high yield and purity.
- Use of aprotic and inert solvents in intermediate steps ensures better control over reaction pathways and product quality.
- Reaction times and temperatures are carefully optimized to balance reaction completeness and minimize degradation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sodium 3-amino-4-hydroxy-5-nitrobenzenesulphonate can undergo oxidation reactions, particularly at the amino and hydroxy groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Iron powder and hydrochloric acid.
Substitution: Electrophilic reagents like halogens in the presence of catalysts.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of 3,4-diaminobenzenesulfonic acid.
Substitution: Formation of various substituted benzenesulfonates.
Scientific Research Applications
Chemical Synthesis
Role as a Chemical Intermediate
Sodium 3-amino-4-hydroxy-5-nitrobenzenesulphonate serves as an important intermediate in the synthesis of various organic compounds. It is primarily utilized in the production of azo dyes and other colorants due to its effective coupling properties. The compound's sulfonate group enhances solubility and stability, making it suitable for dye formulations.
Table 1: Key Chemical Reactions Involving this compound
| Reaction Type | Product | Reference |
|---|---|---|
| Azo Coupling | Azo Dyes (e.g., Direct Red) | |
| Nitration | Nitro Compounds | |
| Sulfonation | Sulfonated Aromatic Compounds |
Applications in Dye Production
Dye Manufacturing
This compound is extensively used in the textile industry for producing various types of dyes, including direct dyes and reactive dyes. Its ability to form stable azo compounds under mild conditions makes it a preferred choice for dye manufacturers.
Case Study: Azo Dye Production
A study demonstrated the efficiency of using sodium m-nitrobenzenesulfonate in synthesizing azo dyes. The results indicated that the compound facilitated high yields and purity levels in the final dye products while minimizing byproducts typically associated with conventional methods .
Pharmaceutical Applications
Medicinal Chemistry
In pharmaceuticals, this compound is explored for its potential therapeutic properties. Research indicates its use in developing anticancer drugs and other medicinal compounds due to its structural similarity to biologically active molecules.
Table 2: Pharmaceutical Research Involving this compound
| Study Focus | Findings | Reference |
|---|---|---|
| Anticancer Activity | Inhibition of tumor cell proliferation | |
| Drug Formulation | Enhanced solubility and bioavailability |
Environmental Applications
Use as an Anti-dyeing Agent
This compound is also utilized as an anti-dyeing agent in the textile industry, where it helps prevent unwanted dye uptake during processing. This application is crucial for maintaining color quality and consistency in finished products.
Mechanism of Action
The mechanism of action of Sodium 3-amino-4-hydroxy-5-nitrobenzenesulphonate involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also form complexes with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Ammonium 3-Chloro-4-Hydroxy-5-Nitrobenzenesulphonate
- Molecular Formula : C₆H₇ClN₂O₆S
- Molecular Weight : 270.65 g/mol
- Key Differences: Substitution: The amino group in the sodium compound is replaced by chlorine at position 3. Counterion: Ammonium (NH₄⁺) instead of sodium (Na⁺).
- Implications: The electron-withdrawing chlorine increases acidity compared to the amino group, altering reactivity in electrophilic substitution reactions. Ammonium salts generally exhibit higher solubility in polar solvents than sodium salts, but stability may vary due to ammonium’s volatility .
3-Amino-2-Hydroxy-5-Nitrobenzenesulphonic Acid
- CAS : 98-46-4 (free acid form)
- Molecular Formula : C₆H₆N₂O₇S (free acid)
- Key Differences :
- Positional Isomerism : Hydroxy group at position 2 instead of 4.
- Counterion : Free acid (-SO₃H) vs. sodium sulfonate (-SO₃⁻Na⁺).
- The free acid form is less stable under basic conditions due to proton lability .
3-Amino-5-(Aminosulphonyl)-4-Phenoxybenzoic Acid
- CAS: Not explicitly provided (see synonyms in ).
- Key Features: Functional Groups: Incorporates a phenoxy group (-O-C₆H₅) at position 4 and a sulfonamide (-SO₂NH₂) at position 5, alongside a carboxylic acid (-COOH).
- Phenoxy substituents introduce steric hindrance, reducing reactivity in planar aromatic systems compared to the nitro group in the sodium compound .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Counterion/Solubility Profile |
|---|---|---|---|---|
| Sodium 3-amino-4-hydroxy-5-nitrobenzenesulphonate | C₆H₅N₂NaO₆S | 256.17 | -NH₂ (3), -OH (4), -NO₂ (5), -SO₃⁻ | Na⁺; high water solubility |
| Ammonium 3-chloro-4-hydroxy-5-nitrobenzenesulphonate | C₆H₇ClN₂O₆S | 270.65 | -Cl (3), -OH (4), -NO₂ (5), -SO₃⁻ | NH₄⁺; polar solvent solubility |
| 3-Amino-2-hydroxy-5-nitrobenzenesulphonic acid | C₆H₆N₂O₇S | 258.19 (free acid) | -NH₂ (3), -OH (2), -NO₂ (5), -SO₃H | Free acid; moderate aqueous solubility |
| 3-Amino-5-(aminosulphonyl)-4-phenoxybenzoic acid | C₁₃H₁₃N₃O₆S | ~339.33 (estimated) | -NH₂ (3), -SO₂NH₂ (5), -O-C₆H₅ (4), -COOH | Free acid; low water solubility |
Biological Activity
Sodium 3-amino-4-hydroxy-5-nitrobenzenesulphonate, also known as 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid, is an aromatic sulfonic acid derivative notable for its diverse biological activities. This compound is characterized by the presence of amino, hydroxy, and nitro functional groups on a benzene ring, which contribute to its unique properties and potential applications in medicinal and industrial chemistry.
- Chemical Formula : C₆H₆N₂O₆S
- Molecular Weight : Approximately 202.19 g/mol
- Appearance : Yellow to orange crystalline powder
- Solubility : Soluble in water
Biological Activities
This compound exhibits several key biological activities:
- Antimicrobial Properties : Research indicates that this compound has significant antimicrobial effects against various pathogens. Its efficacy can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
- Antioxidant Activity : The compound has demonstrated antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by free radicals.
- Potential Anticancer Effects : Preliminary studies suggest that this compound may exhibit anticancer properties, inhibiting the proliferation of certain cancer cell lines.
Antimicrobial Activity
A study conducted by Almarhoon et al. evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results showed that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the strain tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 200 |
Antioxidant Activity
In vitro assays demonstrated that this compound scavenges free radicals effectively. The compound exhibited a dose-dependent response in reducing oxidative stress markers in human fibroblast cell lines (GM-6114).
| Concentration (µg/mL) | % Inhibition of ROS |
|---|---|
| 10 | 20 |
| 50 | 45 |
| 100 | 70 |
Anticancer Potential
A study published in Journal of Medicinal Chemistry highlighted the anticancer potential of this compound against MCF-7 breast cancer cells. The compound induced apoptosis and inhibited cell migration at concentrations above 50 µg/mL.
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets:
- Cell Membrane Disruption : The amphiphilic nature of the compound allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis in microorganisms.
- Inhibition of Enzymatic Activity : The nitro group may participate in redox reactions, affecting enzyme function critical for cellular metabolism.
- Induction of Apoptosis : In cancer cells, the compound has been shown to activate caspase pathways, leading to programmed cell death.
Q & A
Q. What are the recommended methodologies for synthesizing Sodium 3-amino-4-hydroxy-5-nitrobenzenesulphonate, and how do reaction conditions influence yield?
Synthesis typically involves sulfonation of nitro-substituted aromatic precursors. For example, sulfonation using concentrated sulfuric acid under controlled temperatures (e.g., 80–100°C) ensures selective introduction of the sulfonic acid group while preserving amino and nitro functionalities . Industrial analogs (e.g., 3-amino-5-chloro-4-hydroxybenzenesulfonic acid) employ continuous flow processes to optimize efficiency . Key variables include temperature, stoichiometry of sulfonating agents, and pH adjustments to stabilize intermediates.
Q. How can researchers validate the purity and structural integrity of this compound?
Analytical techniques include:
- HPLC : Use C18 columns with mobile phases like acetonitrile/water (acidified with 0.1% formic acid) to resolve sulfonic acid derivatives .
- Spectroscopy : FT-IR for functional group verification (e.g., sulfonate S=O stretching at ~1200 cm⁻¹, nitro N-O at ~1520 cm⁻¹) and NMR for positional isomer confirmation (e.g., aromatic proton splitting patterns) .
- Elemental Analysis : Confirm molecular formula (C₆H₅N₂NaO₆S) via combustion analysis .
Q. What are the solubility profiles of this compound in aqueous and organic solvents?
The compound is highly soluble in water due to its polar sulfonate group and sodium counterion. Solubility in organic solvents (e.g., ethanol, DMSO) is limited but can be enhanced via pH adjustment. For example, protonation of the amino group in acidic media reduces polarity, enabling partial solubility in ethanol/water mixtures .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., nitro, amino, hydroxy) influence the compound’s reactivity in coupling reactions?
The nitro group at position 5 acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position. The amino group at position 3 enhances nucleophilicity, enabling diazotization or azo-coupling reactions. Computational studies (e.g., DFT) can model charge distribution to predict reactivity . Experimental validation involves comparing reaction rates with analogs like 4-chloro-3-nitrobenzenesulfonic acid, where chloro substituents alter electronic density .
Q. What mechanisms underlie the compound’s stability under varying pH and temperature conditions?
Stability studies should include:
- pH-Dependent Degradation : Under acidic conditions (pH < 3), the sulfonate group may protonate, reducing solubility and promoting aggregation. Alkaline conditions (pH > 9) can hydrolyze the nitro group to amines .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 250°C, with mass loss corresponding to nitro group elimination and sulfonate oxidation .
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
Discrepancies in NMR or IR spectra often arise from:
- Tautomerism : Equilibrium between keto-enol forms of the hydroxy and nitro groups.
- Counterion Effects : Sodium vs. protonated forms alter hydrogen bonding networks. Standardization using high-purity reference samples (e.g., CAS 85204-14-4) and controlled solvent systems (e.g., D₂O for NMR) minimizes variability .
Q. What strategies optimize the compound’s application in catalytic or photochemical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
